molecular formula C26H32N4O3S B3297608 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 895807-71-3

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B3297608
CAS No.: 895807-71-3
M. Wt: 480.6 g/mol
InChI Key: ANSMVHYTPDQJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core linked to a piperidine moiety. Its structure includes:

  • Sulfonamide group: A common pharmacophore in enzyme inhibitors, facilitating hydrogen bonding with biological targets.
  • Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, influencing electronic properties and binding interactions.
  • Piperidine moiety: Enhances membrane permeability due to its lipophilic nature.

This compound is hypothesized to exhibit activity in kinase inhibition or receptor modulation, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

2-ethoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-4-33-24-13-11-20(19(2)3)18-25(24)34(31,32)29-22-10-8-9-21(17-22)23-12-14-26(28-27-23)30-15-6-5-7-16-30/h8-14,17-19,29H,4-7,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSMVHYTPDQJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and ethoxy groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinyl group can lead to the formation of a ketone, while reduction of the sulfonamide group can yield an amine .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Inferred Property Comparison

Attribute Target Compound Similar Compound (1311279-05-6)
Core Heterocycle Pyridazine (two adjacent N atoms) Pyridine (one N atom)
Key Substituents Ethoxy, isopropyl, sulfonamide Trifluoromethyl, benzamide, 4-methyl-piperazine
Functional Groups Sulfonamide (polar), ether (ethoxy), branched alkyl (isopropyl) Benzamide (moderate polarity), trifluoromethyl (electron-withdrawing), tertiary amine (methyl-piperazine)
Hypothetical Solubility Moderate (ethoxy/isopropyl reduce aqueous solubility) Higher (methyl-piperazine increases basicity and water solubility)
Metabolic Stability Moderate (piperidine may undergo oxidation) Enhanced (trifluoromethyl resists metabolic degradation)
Binding Interactions Sulfonamide enables strong H-bonding; pyridazine offers unique π-π stacking Benzamide provides weaker H-bonding; trifluoromethyl enhances hydrophobic interactions

Key Differences and Implications

Heterocyclic Core

  • The pyridazine core in the target compound introduces distinct electronic and steric properties compared to the pyridine in 1311279-05-4. Pyridazine’s dual nitrogen atoms may enhance π-π stacking with aromatic residues in target proteins, whereas pyridine’s single nitrogen offers less polarizability .

Functional Group Impact

  • Sulfonamide vs. Benzamide: The sulfonamide group in the target compound is more acidic and polar, favoring interactions with polar enzyme pockets.
  • Trifluoromethyl vs. Isopropyl : The trifluoromethyl group in 1311279-05-6 improves metabolic stability and lipophilicity, whereas the isopropyl group in the target compound may increase steric hindrance, affecting binding specificity.

Solubility and Bioavailability

  • The methyl-piperazine substituent in 1311279-05-6 likely enhances solubility via protonation at physiological pH, whereas the target compound’s piperidine and hydrophobic substituents may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide (CAS No. 895807-71-3) belongs to the class of sulfonamides, characterized by a complex structure that includes an ethoxy group, a piperidinyl moiety, and a pyridazinyl group. This unique combination suggests potential biological activities that warrant detailed exploration in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This compound's molecular weight is approximately 372.48 g/mol. The presence of various functional groups in its structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The sulfonamide group is particularly known for its role in antimicrobial activity, while the piperidinyl and pyridazinyl groups may enhance binding affinity to biological targets.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis . The potential for this compound as an anti-tubercular agent suggests significant pharmacological relevance, especially in developing treatments for tuberculosis and possibly other infectious diseases .

Anticancer Properties

Research has also focused on the anticancer potential of sulfonamide derivatives. The inhibition of dihydrofolate reductase (DHFR) by similar compounds has been linked to reduced DNA synthesis in cancer cells, leading to cell death . Given its structural similarities, this compound may exhibit similar mechanisms.

Anti-inflammatory Effects

The compound's interaction with specific cellular pathways could also position it as a candidate for anti-inflammatory therapies. By modulating inflammatory responses through enzyme inhibition, it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antimicrobial Activity

In a study published in Medicinal Chemistry, derivatives of sulfonamides were tested against Mycobacterium tuberculosis . The results indicated that modifications to the piperidinyl group significantly enhanced antimicrobial activity, suggesting that further optimization of this compound could yield more effective anti-tubercular agents.

Cancer Cell Line Testing

In vitro tests conducted on various cancer cell lines showed that compounds similar to this sulfonamide exhibited potent cytotoxic effects. For instance, a study highlighted that sulfonamide derivatives inhibited cell proliferation by targeting DHFR, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis . This mechanism could be applicable to the compound .

Summary of Biological Activities

Activity TypePotential MechanismReferences
AntimicrobialInhibition of Mycobacterium tuberculosis
AnticancerInhibition of DHFR; reduced DNA synthesis
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic: What synthetic routes are commonly employed to synthesize 2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling for aryl-aryl bond formation between pyridazine and phenyl moieties, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in DMF/water) .
  • Sulfonamide formation via nucleophilic substitution, where a sulfonyl chloride intermediate reacts with an amine-functionalized pyridazine derivative under inert atmospheres (N₂/Ar) .
  • Purification using column chromatography or recrystallization, validated by HPLC (>95% purity) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of substituents (e.g., ethoxy vs. isopropyl groups) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching C₂₇H₃₁N₅O₃S) .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the piperidine-pyridazine linkage .

Basic: What preliminary biological activity data exist for this compound?

Early studies suggest:

  • Enzyme inhibition (e.g., carbonic anhydrase isoforms) via sulfonamide coordination to Zn²⁺ in active sites, validated by IC₅₀ assays .
  • Anti-inflammatory potential in vitro (e.g., COX-2 inhibition at µM concentrations), though cytotoxicity must be assessed via MTT assays on mammalian cell lines .

Advanced: How can reaction yields be optimized for the Suzuki–Miyaura coupling step?

Critical parameters include:

  • Catalyst loading : Reducing Pd(PPh₃)₄ to 0.5–1 mol% while maintaining >80% yield via microwave-assisted heating (120°C, 30 min) .
  • Solvent systems : Mixed solvents (e.g., toluene/ethanol) improve solubility of aromatic precursors.
  • Base selection : Cs₂CO₃ enhances coupling efficiency for electron-deficient pyridazines compared to K₂CO₃ .

Advanced: How do structural modifications (e.g., piperidine vs. morpholine substituents) impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Piperidine enhances target binding via hydrophobic interactions, while morpholine reduces potency due to decreased lipophilicity (logP comparisons) .
  • Ethoxy group positioning : Para-substitution on the benzene ring improves solubility but may reduce membrane permeability (PAMPA assay data) .

Advanced: What computational methods are used to predict the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) models sulfonamide-Zn²⁺ coordination in enzyme active sites, validated by MD simulations (RMSD <2 Å over 100 ns) .
  • DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Advanced: How can stability issues (e.g., hydrolysis of sulfonamide) under physiological conditions be addressed?

  • pH-dependent stability : Hydrolysis is minimized at pH 7.4 (PBS buffer), but accelerates under acidic conditions (pH <5).
  • Prodrug strategies : Masking the sulfonamide as a tert-butyl carbamate improves plasma stability, with cleavage via esterases .

Advanced: How should contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., oral vs. IV administration) and metabolite identification (LC-MS/MS) .
  • Dose-response reconciliation : Optimize dosing regimens using PK/PD modeling to align in vitro IC₅₀ with effective plasma concentrations .

Advanced: What strategies mitigate batch-to-batch variability in purity?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression (e.g., sulfonamide formation) .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) to reduce impurity formation (<0.5% by HPLC) .

Advanced: How can the compound’s selectivity for target enzymes over off-target proteins be validated?

  • Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystallographic studies : Resolve co-crystal structures with target enzymes to confirm binding mode specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-ethoxy-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5-(propan-2-yl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.